![molecular formula C17H11Cl2NO B5792741 N-(3,5-dichlorophenyl)-2-naphthamide](/img/structure/B5792741.png)
N-(3,5-dichlorophenyl)-2-naphthamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide exhibits promising antibacterial properties. Researchers have explored its effects against various bacterial strains, including Mycobacterium tuberculosis. In a recent study, this compound significantly impacted mycobacterial energetics, making it a potential candidate for tuberculosis treatment .
Efflux Inhibition
Efflux inhibitors (EIs) are crucial in combating drug resistance. N-(3,5-dichlorophenyl)naphthalene-2-carboxamide has been studied as an EI, slowing down the emergence of resistance and potentially enhancing the efficacy of existing treatments. Researchers have identified derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .
Tuberculosis Treatment
Given the global health threat posed by drug-resistant mycobacteria, novel therapeutic strategies are essential. N-(3,5-dichlorophenyl)naphthalene-2-carboxamide shows promise as an adjuvant therapy (AT) alongside existing treatments. Its impact on mycobacterial energetics suggests potential use in tuberculosis management .
Methicillin-Resistant Staphylococcus aureus (MRSA)
In a separate study, related compounds (such as N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide) demonstrated submicromolar activity against MRSA isolates. This finding highlights the compound’s potential in combating antibiotic-resistant bacteria .
Suzuki–Miyaura Coupling
While not directly related to its biological activity, N-(3,5-dichlorophenyl)naphthalene-2-carboxamide can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the synthesis of complex organic molecules, making the compound valuable in synthetic chemistry .
Drug Discovery Challenges
Despite its promising activity, N-(3,5-dichlorophenyl)naphthalene-2-carboxamide faces challenges related to toxicity and drug-likeness. Medicinal chemists continue to explore modifications to enhance its safety profile while maintaining efficacy .
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide, also known as N-(3,5-dichlorophenyl)-2-naphthamide, primarily targets the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a crucial component of the mycobacterial cell wall biosynthesis machinery, making it an attractive target for anti-tubercular agents .
Mode of Action
The compound interacts with MmpL3, inhibiting its function .
Biochemical Pathways
By targeting MmpL3, N-(3,5-dichlorophenyl)naphthalene-2-carboxamide affects the biosynthesis of the mycobacterial cell wall . This disruption in cell wall synthesis can lead to cell death, thereby exerting its anti-tubercular effect .
Pharmacokinetics
The compound’s activity against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The compound’s action results in the inhibition of cell wall synthesis, leading to the death of the mycobacteria . This makes it a potent anti-tubercular agent, with activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAVVMDDVDZBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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